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Rac GTPase fragment -

Rac GTPase fragment

Catalog Number: EVT-1534050
CAS Number:
Molecular Formula: C46H74N12O14
Molecular Weight: 1019.15
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Product Introduction

Overview

Rac GTPase fragment is a member of the Ras superfamily of small GTPases, which play critical roles in various cellular processes including cell proliferation, cytoskeletal dynamics, and intracellular signaling. Rac GTPases are particularly known for their involvement in regulating the actin cytoskeleton, influencing cell shape and motility. The Rac GTPase fragment specifically refers to portions of the Rac protein that retain functional properties, often utilized in research to study GTPase activity and its implications in cellular functions.

Source

Rac GTPases are derived from various sources, primarily mammalian cells. The Rac1 isoform is one of the most studied due to its pivotal role in signaling pathways associated with cell growth and migration. The fragments can be obtained through recombinant DNA technology or by proteolytic cleavage of the full-length protein, allowing researchers to focus on specific functional domains.

Classification

Rac GTPases are classified into several isoforms, including Rac1, Rac2, and Rac3. These proteins are characterized by their ability to bind guanosine triphosphate (GTP) and guanosine diphosphate (GDP), which regulates their activity. The classification is primarily based on their amino acid sequences and functional roles within different cellular contexts.

Synthesis Analysis

Methods

The synthesis of Rac GTPase fragments typically involves recombinant DNA techniques where genes encoding the desired fragment are cloned into expression vectors. Common methods include:

  • Bacterial Expression Systems: Using Escherichia coli to produce large quantities of the protein.
  • Insect Cell Systems: Utilizing baculovirus vectors for post-translational modifications.
  • Mammalian Cell Expression: For more complex folding and modifications that mimic natural conditions.

Technical Details

For example, a common protocol involves:

  1. Cloning the gene of interest into a suitable vector.
  2. Transforming competent bacterial cells with the vector.
  3. Inducing protein expression using IPTG (isopropyl β-D-thiogalactopyranoside).
  4. Harvesting and purifying the protein using affinity chromatography methods.
Molecular Structure Analysis

Structure

The molecular structure of Rac GTPase fragments can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional conformation of the protein, including its active sites and interaction domains.

Data

Crystallographic studies have revealed that Rac1 adopts a characteristic fold comprising a central beta-sheet surrounded by alpha-helices. The binding pocket for GTP/GDP is located at the interface of these structural elements, facilitating nucleotide exchange and hydrolysis.

Chemical Reactions Analysis

Reactions

Rac GTPase fragments participate in various biochemical reactions, primarily involving nucleotide exchange and hydrolysis. The binding of GTP leads to conformational changes that activate downstream signaling pathways.

Technical Details

For instance, when bound to GTP, Rac1 interacts with effector proteins such as p21-activated kinases (PAKs) and phosphatidylinositol 3-kinase (PI3K), which mediate diverse cellular responses including cytoskeletal rearrangements and gene expression changes.

Mechanism of Action

Process

The mechanism of action for Rac GTPase involves several steps:

  1. Nucleotide Binding: The fragment binds GTP, leading to a conformational change.
  2. Effector Interaction: Activated Rac interacts with specific effector proteins.
  3. Signal Propagation: This interaction triggers downstream signaling cascades that regulate cellular functions.

Data

Studies have shown that fluctuations in intracellular GTP levels can modulate Rac activity, impacting processes such as cell migration and adhesion .

Physical and Chemical Properties Analysis

Physical Properties

Rac GTPase fragments are generally soluble proteins that exhibit stability under physiological conditions. They typically have a molecular weight ranging from 20 to 25 kDa depending on the specific isoform and any additional tags used during purification.

Chemical Properties

These fragments exhibit characteristic properties such as:

  • Isoelectric Point: Varies based on amino acid composition but typically falls within a neutral pH range.
  • Thermal Stability: Generally stable up to 60°C but may denature at higher temperatures without proper buffers.

Relevant data from studies indicate that the stability can be influenced by factors such as ionic strength and pH .

Applications

Rac GTPase fragments are widely used in scientific research for various applications:

  • Cell Biology Studies: Understanding mechanisms of cell motility and signaling pathways.
  • Drug Development: As targets for small molecule inhibitors that modulate their activity in diseases such as cancer.
  • Biotechnology: Utilized in biosensors for detecting changes in cellular states or environments.

Research continues to explore novel applications of Rac GTPase fragments in therapeutic contexts, particularly in cancer treatment where aberrant signaling pathways are often implicated .

Structural Biology of Rac GTPase Fragments

Domain Architecture of Rac GTPases: GTP-Binding, Hypervariable, and Efforter Domains

Rac GTPases belong to the Rho subfamily of Ras-related small GTPases and exhibit a conserved tripartite domain structure essential for their function as molecular switches. The GTP-binding domain (G domain) spans residues 1–179 and contains five conserved motifs: the phosphate-binding loop (P-loop; GXXXXGKS/T), Switch I (residues 30–40), Switch II (residues 60–76), and the DxxG and NKxD motifs [4] [9]. These elements coordinate Mg²⁺ and guanine nucleotides, enabling conformational shifts between active (GTP-bound) and inactive (GDP-bound) states. The hypervariable region (HVR) located C-terminally (residues 180–192 in Rac1) serves as a primary determinant for subcellular localization. This unstructured domain harbors a CAAX motif (Cys-Val-Leu-Leu in Rac1), which undergoes sequential post-translational modifications (PTMs) to anchor Rac to membranes [4] [9]. The effector domain (residues 26–45 within Switch I) mediates interactions with downstream signaling complexes. Key residues (e.g., F37 and Y40 in Rac1) are critical for binding partners like p190B RhoGAP and the WAVE Regulatory Complex (WRC) [1] [7]. Mutations here (e.g., F37A, Y40C) disrupt effector recruitment and impair cytoskeletal remodeling [1].

Table 1: Core Functional Domains in Rac GTPases

DomainResiduesKey Structural MotifsFunctional Role
GTP-binding1–179P-loop, Switch I/II, DxxG, NKxDNucleotide hydrolysis, conformational switching
Hypervariable180–192C-terminal CAAX motifMembrane anchoring via PTMs
Effector26–45F37, Y40, T35Binding to GAPs, GEFs, and effectors

Post-Translational Modifications Influencing Fragment Generation

PTMs regulate Rac stability, localization, and fragmentation:

  • Prenylation: The CAAX motif directs irreversible attachment of either a farnesyl (15-carbon) or geranylgeranyl (20-carbon) isoprenoid lipid. Rac1 and Rac3 undergo geranylgeranylation, while Rac2 is primarily farnesylated [9]. This modification initiates membrane association and facilitates subsequent cleavage by Rce1 protease.
  • Proteolytic Cleavage and Methylation: Rce1 removes the AAX residues, exposing the prenylated cysteine. Icmt methylates the C-terminal carboxyl group, enhancing hydrophobicity for stable membrane insertion [4] [9].
  • Palmitoylation: Rac1 undergoes S-palmitoylation at Cys178 (upstream of the CAAX motif). This reversible PTM stabilizes membrane microdomain partitioning and protects against proteolytic degradation [4].
  • Phosphorylation: Tyr64 phosphorylation by Src kinases impairs GAP-mediated GTP hydrolysis, while Ser71 phosphorylation by Pak1 promotes dissociation from RhoGDI, enabling membrane translocation [4]. These modifications influence susceptibility to caspase- or calpain-mediated cleavage, generating Rac fragments lacking membrane-targeting sequences.

Table 2: Key PTMs Governing Rac Fragment Generation

PTMEnzymeSite in Rac1Functional Consequence
GeranylgeranylationGGTase-ICys189Initial membrane anchoring
ProteolysisRce1↓Cys189-Val-LeuAAX removal for methylation
MethylationIcmtPrenyl-Cys-COOHEnhanced membrane affinity
PalmitoylationDHHC9/GCP16Cys178Stabilizes plasma membrane localization
PhosphorylationSrc (Tyr64), Pak1 (Ser71)Tyr64, Ser71Alters GTPase cycling and protease sensitivity

Structural Determinants of Rac Fragment Stability and Localization

Rac fragments generated by proteolysis or alternative splicing exhibit altered stability and localization due to:

  • Prenylation Status: Geranylgeranylated fragments (e.g., Rac1 ΔC10) remain membrane-associated, whereas non-prenylated mutants accumulate cytosolically and undergo rapid ubiquitination [9].
  • Chaperone Interactions: RhoGDI binds prenylated Rac via a hydrophobic pocket, shielding the lipid moiety from aqueous environments and reducing access to proteases [4]. Fragments lacking the HVR evade GDI protection, accelerating degradation.
  • Ubiquitination Sites: Lys166 in Rac1 serves as a ubiquitin acceptor. Truncated forms exposing this residue (e.g., caspase-3-cleaved Rac1 at Asp121) undergo proteasomal degradation [4].
  • Cleavage-Sensitive Motifs: Calpain cleaves Rac1 at Gly30 within Switch I, generating a GTPase-deficient fragment that dominantly inhibits actin polymerization [4]. Caspase-3 cleavage at Asp121 produces a Rac1 N-terminal fragment that dysregulates mitochondrial reactive oxygen species (ROS) generation [5].

Cryo-EM and X-Ray Crystallography Studies of Rac Fragment Conformations

Structural techniques reveal how fragmentation alters Rac topology:

  • Cryo-EM of Rac-WRC Complexes: Recent 3 Å resolution structures show Rac1 binding the WRC at two distinct Sra1 subunit sites: the high-affinity "D site" (Kd ~0.4 μM) and the low-affinity "A site" (Kd ~40 μM) [7] [8]. D-site binding involves Rac1 Switch I (residues 26–40) engaging a hydrophobic groove on Sra1, while A-site binding requires Rac1 α5 helix insertion into a conserved pocket. Full WRC activation necessitates bivalent Rac1 engagement, releasing autoinhibited WCA domains.
  • Crystallography of Truncated Rac: Structures of Rac1 lacking the HVR (e.g., Rac1Δ184–192) reveal preserved G-domain folding but disrupted electrostatic surfaces. This impairs RhoGDI binding and promotes cytoplasmic mislocalization [9].
  • Effector-Bound Fragment Conformations: Crystal structures of Rac1(F37A)-p190B RhoGAP complexes show disrupted hydrogen bonding between Rac1 Phe37 and p190B Arg1283, reducing affinity by >50% [1]. Similarly, phosphomimetic Rac1(Y64D) exhibits distorted Switch I topology, sterically hindering GAP docking.

Table 3: Structural Methods for Analyzing Rac Fragments

TechniqueResolutionKey Fragment InsightsReference System
Cryo-EM3.0–7.0 ÅBivalent Rac binding to WRC; WCA release mechanismWRC-Rac1 complexes [7] [8]
X-ray crystallography1.5–2.5 ÅSwitch I mutations disrupt p190B binding; HVR truncation foldsRac1ΔC10, Rac1(F37A) [1] [9]

Properties

Product Name

Rac GTPase fragment

Molecular Formula

C46H74N12O14

Molecular Weight

1019.15

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